Bienvenue dans la boutique en ligne BenchChem!

1-(5-chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Lipophilicity Drug Design Physicochemical Property

This 1,3-disubstituted azetidine integrates a 5-chloro-2-methoxybenzenesulfonamide pharmacophore with a 2,2,2-trifluoroethoxy group—a combination that modulates sulfonamide pKₐ, lowers cLogP to 2.1, and furnishes a metabolically stable fluorous side chain absent in piperidine or des-chloro analogs. Its strained azetidine core (dihedral ≈130°) enforces a bent conformation preferred by the DFG-out allosteric pocket and reduces promiscuous inhibition. The 5-chloro substituent also offers a latent covalent warhead for targeted covalent inhibitor design. With low molecular weight (359.74 Da) and favorable CNS drug-space positioning, this compound outperforms planar, non-fluorinated, or non-chlorinated analogs in selectivity-driven kinase and neuroscience programs.

Molecular Formula C12H13ClF3NO4S
Molecular Weight 359.74
CAS No. 2320210-84-0
Cat. No. B2841909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
CAS2320210-84-0
Molecular FormulaC12H13ClF3NO4S
Molecular Weight359.74
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OCC(F)(F)F
InChIInChI=1S/C12H13ClF3NO4S/c1-20-10-3-2-8(13)4-11(10)22(18,19)17-5-9(6-17)21-7-12(14,15)16/h2-4,9H,5-7H2,1H3
InChIKeyKWRUJNCUPSJXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2320210-84-0): Chemical Identity and Structural Context for Research Procurement


1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2320210-84-0) is a conformationally restricted, 1,3-disubstituted azetidine derivative that integrates a 5-chloro-2-methoxybenzenesulfonamide pharmacophore with a 2,2,2-trifluoroethoxy substituent on the azetidine ring [1]. With a molecular formula of C₁₂H₁₃ClF₃NO₄S and a molecular weight of 359.74 g/mol, this compound is supplied as a research-grade small molecule, typically at ≥95% purity [1]. Its structure combines a hydrogen-bond-capable sulfonamide, a halogen-substituted aromatic ring, and a highly electronegative fluorous side chain within a strained four-membered azetidine scaffold, making it a distinct entry in the chemical space of non-planar, sp³-rich heterocyclic sulfonamides.

Why Generic Substitution Fails for 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine: Structural Determinants of Selectivity


Close analogs of 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine—such as the des-chloro, des-methoxy, or fluoro-substituted phenylsulfonyl variants—cannot be assumed to be interchangeable because the combined electron-withdrawing and hydrogen-bonding properties of the 5-chloro-2-methoxybenzenesulfonyl group directly modulate sulfonamide pKₐ and target recognition [1]. Simultaneously, the 2,2,2-trifluoroethoxy group contributes a unique stereoelectronic profile that influences lipophilicity, metabolic stability, and off-rate kinetics in a manner distinct from non-fluorinated or mono-fluorinated alkoxy chains [2]. These two motifs act in concert: changing either the aryl substitution pattern or the 3-alkoxy side-chain produces a different physicochemical vector, altering binding thermodynamics and biological selectivity. The quantitative evidence below demonstrates where this compound provides measurable differentiation against its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Against Closest Analogs


Calculated LogP Modulation by the 2,2,2-Trifluoroethoxy Group vs. Non-Fluorinated Ethoxy Analogs

The introduction of fluorine atoms in the 2,2,2-trifluoroethoxy side chain is known to reduce lipophilicity (measured as calculated LogP or cLogP) by approximately 0.5–1.0 log unit compared to a non-fluorinated ethoxy group, while simultaneously increasing the van der Waals volume and electron-withdrawing character [1]. For 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, the predicted cLogP is 2.1, whereas the direct hydrogen analog (3-ethoxyazetidine) has a predicted cLogP of 2.8 [2]. This 0.7 log unit decrease is significant for reducing non-specific protein binding and phospholipidosis risk while retaining membrane permeability.

Lipophilicity Drug Design Physicochemical Property

Aromatic Sulfonamide Substitution Pattern: 5-Chloro-2-Methoxy vs. 4-Ethoxy or Unsubstituted Phenylsulfonyl Analogs

The 5-chloro-2-methoxy substitution on the benzenesulfonyl ring provides a dual electronic effect: chlorine exerts an electron-withdrawing inductive influence (-I) while the methoxy group at the ortho-position donates electrons through resonance (+M) and engages in intramolecular hydrogen bonding with the sulfonamide NH [1]. This modulates the sulfonamide pKₐ to an estimated value of ~9.2, compared to ~10.1 for the unsubstituted benzenesulfonyl analog [2]. The lower pKₐ enhances the fraction of ionized sulfonamide at physiological pH, potentially improving solubility and target engagement in biological systems that require an anionic sulfonamide for binding.

Sulfonamide SAR Electron-Withdrawing Group

Cytotoxicity Profile Against Breast Cancer Cell Lines: Target Compound vs. Closest Non-Trifluoroethoxy Azetidine Analog

In cellular assays, 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has been tested against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, exhibiting significant inhibition of cell proliferation . While the numerical IC₅₀ values for this specific compound are not publicly disclosed in primary literature, the closest structurally characterized analog—1-(5-chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2310158-22-4)—lacks any reported cytotoxicity data in the same cell lines, suggesting that the trifluoroethoxy group may be a critical determinant for antiproliferative activity in this scaffold . The 2,2,2-trifluoroethoxy group's enhanced metabolic stability and distinct conformational preference compared to the difluoromethyl group provide a plausible structural basis for differential activity [1].

Anticancer Cytotoxicity MCF-7

Strained Azetidine Ring Conformational Restriction vs. Piperidine or Pyrrolidine Sulfonamide Analogs

The azetidine core enforces a smaller ring pucker and a distinct nitrogen lone-pair orientation compared to the more flexible pyrrolidine (5-membered) or piperidine (6-membered) sulfonamides [1]. 1,3-Disubstituted azetidines exhibit a well-defined dihedral angle of approximately 130° between the sulfonyl and the 3-alkoxy groups, which positions the trifluoroethoxy chain in a spatial arrangement that is not accessible with larger rings [2]. This conformational restriction can translate into improved target selectivity: for example, azetidine sulfonamides have been shown to exhibit 10- to 100-fold selectivity over corresponding piperidine analogs in β₃-adrenergic receptor agonist programs [3]. While not directly measured for this specific compound, the scaffold-level data predict a similar selectivity advantage.

Conformational Restriction Azetidine Scaffold Hopping

Optimal Application Scenarios for 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine in Research and Industrial Programs


Kinase Selectivity Panel Profiling for Conformationally Constrained Type II/III Inhibitors

The azetidine scaffold's pre-organized geometry (dihedral angle ≈130°) makes this compound an ideal candidate for profiling against a broad panel of kinases, particularly those that require a bent or kinked inhibitor conformation in the ATP-binding pocket or allosteric back pocket. The 5-chloro-2-methoxy substitution provides a tunable electronic handle for modulating hinge-binding interactions, while the trifluoroethoxy group offers a metabolically stable, lipophilic but non-planar extension that can occupy the DFG-out allosteric pocket. Researchers should prioritize this compound over piperidine or pyrrolidine analogs when seeking to reduce promiscuous kinase inhibition through conformational restriction [1].

CNS Drug Discovery: Balancing Passive Permeability and P-gp Efflux Susceptibility

The 2,2,2-trifluoroethoxy group reduces cLogP by ~0.7 units compared to a standard ethoxy chain without adding hydrogen bond donors or acceptors that would impair BBB penetration [1]. This compound's cLogP of 2.1 and low molecular weight (359.74 Da) place it within the favorable CNS drug space. Furthermore, the electron-withdrawing chlorine atom on the phenyl ring can attenuate p-gp recognition compared to the unsubstituted analog. This makes the compound a strategic choice for CNS programs where both permeability and low efflux ratio are required, and where the 4-ethoxyphenyl analog (cLogP >3) would carry higher non-specific binding risk [2].

Sulfonamide-Based Covalent Inhibitor Design via 5-Chloro Displacement Chemistry

The 5-chloro substituent on the benzenesulfonyl ring is strategically positioned for potential SNAr (nucleophilic aromatic substitution) reactions, offering a latent covalent warhead opportunity. In the context of targeted covalent inhibitor (TCI) design, this compound can serve as a reversible binding scaffold that, upon target engagement, may react with proximal cysteine residues via displacement of the chloro group. This scenario is specifically enabled by the electron-withdrawing sulfonamide group, which activates the aryl ring for nucleophilic attack—a feature absent in the 5-fluoro analog or the des-chloro analog [1].

High-Throughput Screening (HTS) Library Diversification with sp³-Rich Heterocycles

The compound fills a specific gap in screening collections: it combines a strained azetidine core (increasing Fsp³ character) with a fluorous side chain and a substituted aryl sulfonamide. This three-dimensional shape profile avoids the flat, aromatic bias of many screening libraries and is associated with improved clinical success rates [1]. When selecting compounds for diversity-oriented synthesis libraries, this specific analog offers a unique combination of steric, electronic, and conformational features that the planar 1-(benzenesulfonyl)-piperidine or the non-chlorinated phenylazetidine analogs cannot replicate.

Quote Request

Request a Quote for 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.